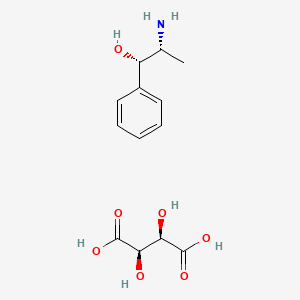
3-Chloro-2,6-dimethylpyridine
描述
3-Chloro-2,6-dimethylpyridine is an organic compound with the molecular formula C7H8ClN. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position and two methyl groups at the second and sixth positions. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions: 3-Chloro-2,6-dimethylpyridine can be synthesized through several methods. One common approach involves the chlorination of 2,6-dimethylpyridine using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions . Another method includes the reaction of 2,6-dimethylpyridine with chlorine gas in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
化学反应分析
Types of Reactions: 3-Chloro-2,6-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of this compound can yield 2,6-dimethylpyridine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Oxidizing agents such as H2O2 or m-CPBA in solvents like acetonitrile (CH3CN) are typical.
Reduction: Reducing agents like LiAlH4 in ether solvents are employed.
Major Products:
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: N-oxides of this compound.
Reduction: 2,6-dimethylpyridine.
科学研究应用
3-Chloro-2,6-dimethylpyridine has diverse applications in scientific research:
作用机制
The mechanism of action of 3-chloro-2,6-dimethylpyridine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
2,6-Dimethylpyridine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Chloro-2-methylpyridine: Similar structure but with only one methyl group, leading to different steric and electronic properties.
2,6-Dichloropyridine: Contains two chlorine atoms, resulting in distinct reactivity patterns.
Uniqueness: 3-Chloro-2,6-dimethylpyridine is unique due to the combination of its chlorine and methyl substituents, which confer specific reactivity and steric properties. This makes it particularly useful in selective chemical transformations and industrial applications .
属性
IUPAC Name |
3-chloro-2,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-4-7(8)6(2)9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNDVEZEFRURCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343203 | |
| Record name | 3-Chloro-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2405-06-3 | |
| Record name | 3-Chloro-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B1619728.png)

![8,8-dimethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B1619732.png)




![8-tert-butyl-1,4-dioxaspiro[4.5]decane](/img/structure/B1619740.png)


![1,5-BIS[[4-(DIMETHYLAMINO)PHENYL]AMINO]ANTHRAQUINONE](/img/structure/B1619747.png)
![2,2'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bisethanol](/img/structure/B1619748.png)

